N-ethyl-3-methanesulfonylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-3-methanesulfonylaniline: is an organic compound with the molecular formula C₉H₁₃NO₂S It is a derivative of aniline, where the amino group is substituted with an ethyl group and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Nucleophilic Substitution: One common method involves the nucleophilic substitution of aniline derivatives. The reaction typically requires a base such as sodium hydroxide and a suitable solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the substitution.
Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of aryl halides with ethylamine. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods: Industrial production of N-ethyl-3-methanesulfonylaniline often involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-ethyl-3-methanesulfonylaniline can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of the corresponding amine. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in various substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenation agents like chlorine or bromine, nitration agents like nitric acid.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: N-ethyl-3-methanesulfonylaniline is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamide-based drugs and agrochemicals .
Biology: In biological research, this compound is used to study the effects of sulfonamide derivatives on enzyme activity and protein function. It serves as a model compound for understanding the interactions between sulfonamides and biological targets .
Medicine: They are investigated for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various manufacturing processes .
Mechanism of Action
The mechanism of action of N-ethyl-3-methanesulfonylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group is known to form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
N-methyl-3-methanesulfonylaniline: Similar structure but with a methyl group instead of an ethyl group.
N-ethyl-4-methanesulfonylaniline: Similar structure but with the methanesulfonyl group at the para position.
N-ethyl-3-toluenesulfonylaniline: Similar structure but with a toluenesulfonyl group instead of a methanesulfonyl group.
Uniqueness: N-ethyl-3-methanesulfonylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl and methanesulfonyl groups allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H13NO2S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
N-ethyl-3-methylsulfonylaniline |
InChI |
InChI=1S/C9H13NO2S/c1-3-10-8-5-4-6-9(7-8)13(2,11)12/h4-7,10H,3H2,1-2H3 |
InChI Key |
XAEJNYDYFXLPEN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=CC=C1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.